molecular formula C16H21N5O3 B8400458 Ethyl 8-Ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (Pipemidic Acid Ethyl Ester)

Ethyl 8-Ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (Pipemidic Acid Ethyl Ester)

Cat. No. B8400458
M. Wt: 331.37 g/mol
InChI Key: GREJMFIZXZNREA-UHFFFAOYSA-N
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Patent
US03962443

Procedure details

A solution of 3.0 g of ethyl 2-(4-benzyl-1-piperazinyl)-5,8-dihydro-8-ethyl-5-oxopyrido[2,3-d]-pyrimidine-6-carboxylate in 100 ml of ethanol was allowed to consume an equivalent amount of hydrogen over 1.5 g of 10% palladium-on-carbon under hydrogen atmosphere. The reaction mixture was filtered to remove the catalyst, and the filtrate was concentrated to give a solid which was collected and recrystallized from acetone. There is obtained 2.5 g of the product, m.p. 156° - 158°C.
Name
ethyl 2-(4-benzyl-1-piperazinyl)-5,8-dihydro-8-ethyl-5-oxopyrido[2,3-d]-pyrimidine-6-carboxylate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[N:15]=[CH:16][C:17]3[C:23](=[O:24])[C:22]([C:25]([O:27][CH2:28][CH3:29])=[O:26])=[CH:21][N:20]([CH2:30][CH3:31])[C:18]=3[N:19]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1>C(O)C>[CH2:30]([N:20]1[C:18]2[N:19]=[C:14]([N:11]3[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]3)[N:15]=[CH:16][C:17]=2[C:23](=[O:24])[C:22]([C:25]([O:27][CH2:28][CH3:29])=[O:26])=[CH:21]1)[CH3:31]

Inputs

Step One
Name
ethyl 2-(4-benzyl-1-piperazinyl)-5,8-dihydro-8-ethyl-5-oxopyrido[2,3-d]-pyrimidine-6-carboxylate
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C=1N=CC2=C(N1)N(C=C(C2=O)C(=O)OCC)CC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to consume an equivalent amount of hydrogen over 1.5 g of 10% palladium-on-carbon under hydrogen atmosphere
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from acetone

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C=C(C(C2=C1N=C(N=C2)N2CCNCC2)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 106%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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